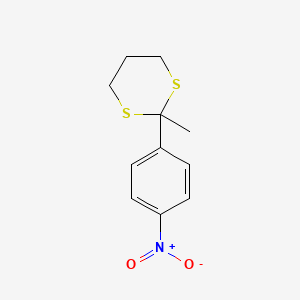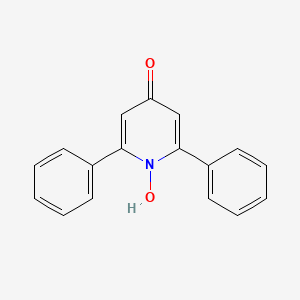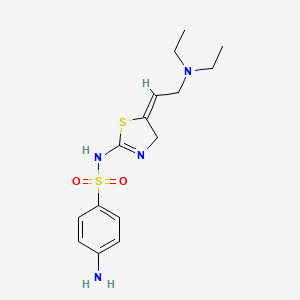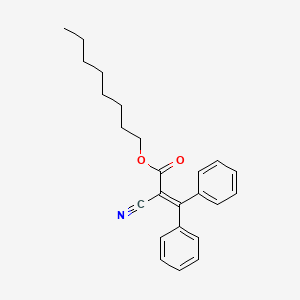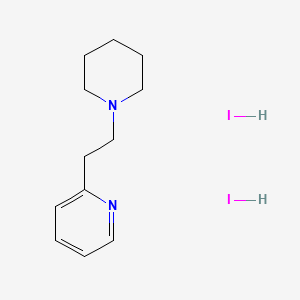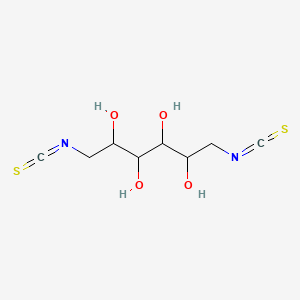
4,4'-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is a chemical compound characterized by its unique structure, which includes two pyridine-2-carboxylic acid groups connected by a butane-1,4-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) typically involves the reaction of pyridine-2-carboxylic acid with a butane-1,4-diyl linker. One common method includes the use of a nucleophilic substitution reaction, where the pyridine-2-carboxylic acid is reacted with a butane-1,4-diyl halide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings or the butane linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine-N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine nitrogen atoms and carboxylic acid groups play a crucial role in binding to metal centers.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog with a single pyridine-2-carboxylic acid group.
Butane-1,4-diyl bis(pyridine-4-carboxylate): Similar structure but with carboxylate groups at different positions on the pyridine rings.
1,4-Di(pyridin-4-yl)butane: Lacks the carboxylic acid groups, making it less versatile in terms of reactivity.
Uniqueness
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is unique due to its dual functionality, combining the properties of pyridine-2-carboxylic acid and butane-1,4-diyl linker
特性
CAS番号 |
67173-91-5 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
4-[4-(2-carboxypyridin-4-yl)butyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)13-9-11(5-7-17-13)3-1-2-4-12-6-8-18-14(10-12)16(21)22/h5-10H,1-4H2,(H,19,20)(H,21,22) |
InChIキー |
ZFKFLGYBCVECNB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CCCCC2=CC(=NC=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


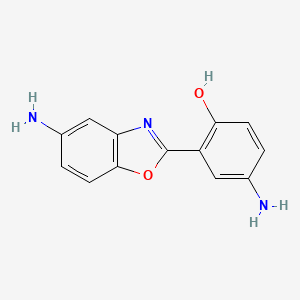
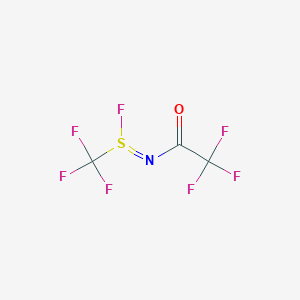
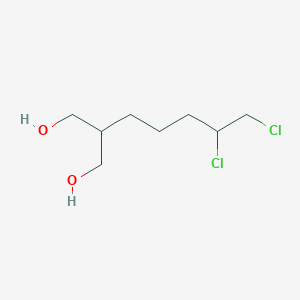
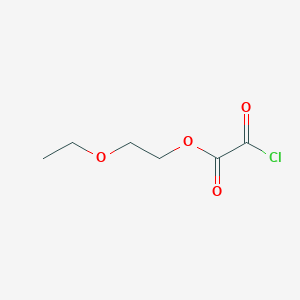
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
